molecular formula C9H15NOS B13273065 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine

Cat. No.: B13273065
M. Wt: 185.29 g/mol
InChI Key: QNARGVOOMKXFSA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction yields 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3

InChI Key

QNARGVOOMKXFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CN)OC

Origin of Product

United States

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